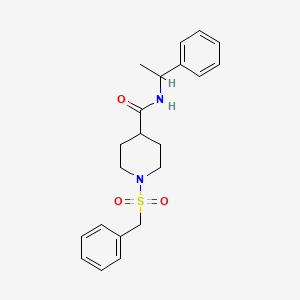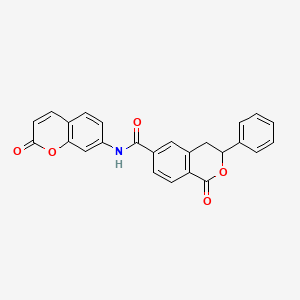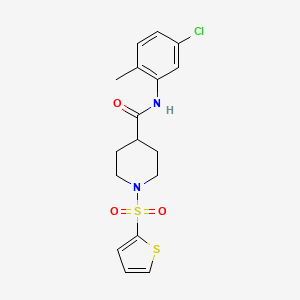
N-(3,4-dimethoxyphenyl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxyaniline, 2-methyl-6-morpholinopyrimidine, and piperazine-1-carboxylic acid. The reactions may involve:
Amidation: Formation of the carboxamide group.
Substitution: Introduction of the piperazine ring.
Cyclization: Formation of the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the treatment of diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Receptors: Modulating the activity of specific receptors.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease processes.
Signal Transduction: Affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-dimethoxyphenyl)-4-(2-methyl-6-pyridin-4-yl)piperazine-1-carboxamide
- N-(3,4-dimethoxyphenyl)-4-(2-methyl-6-quinolin-4-yl)piperazine-1-carboxamide
Uniqueness
N-(3,4-dimethoxyphenyl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is unique due to the presence of the morpholinopyrimidine moiety, which may confer specific biological activities or chemical properties not found in similar compounds.
Eigenschaften
Molekularformel |
C22H30N6O4 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
N-(3,4-dimethoxyphenyl)-4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H30N6O4/c1-16-23-20(15-21(24-16)27-10-12-32-13-11-27)26-6-8-28(9-7-26)22(29)25-17-4-5-18(30-2)19(14-17)31-3/h4-5,14-15H,6-13H2,1-3H3,(H,25,29) |
InChI-Schlüssel |
SGLMBTCMOHMUCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11338274.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B11338285.png)
![N-[1H-indol-3-yl(4-methylphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B11338293.png)


![4-[(2-chlorobenzyl)sulfanyl]-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338303.png)
![3,4,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11338304.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11338305.png)
![4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11338309.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11338313.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11338334.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11338337.png)
